molecular formula C13H18N2O3 B1392477 1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid CAS No. 1185101-95-4

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid

Cat. No. B1392477
M. Wt: 250.29 g/mol
InChI Key: ISKZPCKTPMSJCF-UHFFFAOYSA-N
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Description

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid (abbreviated as DMPE-PCA) is a newly developed synthetic organic compound that is being studied for its potential applications in a variety of scientific research fields. DMPE-PCA has shown to have a wide range of biochemical and physiological effects, making it a promising molecule for further research.

Scientific Research Applications

Chemical Synthesis and Characterization

  • This compound is involved in the study of three-component reactions of related carboxylic acids, with a focus on the formation of regioisomeric esters, as evidenced by research exploring the reaction features of similar carboxylic acid esters (Mukovoz et al., 2015).
  • Research into the synthesis of dimethyl derivatives of related compounds for efficient gas chromatographic methods highlights the chemical relevance of this compound in developing analytical techniques (Anisuzzaman et al., 2000).

Molecular Interaction Studies

  • Investigations into the hydrogen bonding of similar dihydropyridin carboxylic acids contribute to understanding the molecular interactions and crystallography of this class of compounds (Dobbin et al., 1993).
  • A study on ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate explores multiple interactions and spectroscopy analysis, relevant to the structural and interaction analysis of similar compounds (Singh et al., 2013).

Derivative Synthesis and Transformations

  • Research has been conducted on the synthesis and transformations of some 1,2,4-trisubstituted pyrroles, which is pertinent to understanding the reactivity and potential transformations of the compound (Štětinová et al., 2005).
  • The synthesis and reaction studies of 3-(pyrrol-1-yl)-4,6-dimethyl selenolo[2,3-b]pyridine derivatives provide insights into the types of chemical reactions and activities possible for similar compounds (Zaki et al., 2017).

properties

IUPAC Name

1,4-dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9-8-14(2)10(12(9)13(17)18)7-11(16)15-5-3-4-6-15/h8H,3-7H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKZPCKTPMSJCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=C1C(=O)O)CC(=O)N2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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